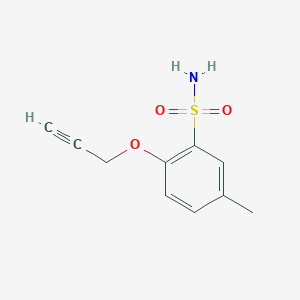

5-Methyl-2-propargyloxyphenylsulfonamide

Description

Properties

Molecular Formula |

C10H11NO3S |

|---|---|

Molecular Weight |

225.27 g/mol |

IUPAC Name |

5-methyl-2-prop-2-ynoxybenzenesulfonamide |

InChI |

InChI=1S/C10H11NO3S/c1-3-6-14-9-5-4-8(2)7-10(9)15(11,12)13/h1,4-5,7H,6H2,2H3,(H2,11,12,13) |

InChI Key |

WPLOHIVYMOBDDB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC#C)S(=O)(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds exhibit high structural similarity to 5-methyl-2-propargyloxyphenylsulfonamide, as indicated by similarity scores (0.76–0.90) derived from functional group and substituent alignment . Key differences and implications are analyzed below:

2-Methoxy-5-(2-oxopropyl)benzenesulfonamide (CAS 116091-63-5; Similarity: 0.90)

- Structural Differences :

- Position 2: Methoxy (–OCH₃) replaces propargyloxy.

- Position 5: A 2-oxopropyl group (–CH₂–CO–CH₃) substitutes the methyl group.

- The 2-oxopropyl group introduces a ketone, which may participate in hydrogen bonding or metabolic oxidation. Higher similarity suggests comparable sulfonamide reactivity but divergent biological targeting due to the ketone’s electrophilicity.

2-(2-Methoxyethoxy)benzenesulfonamide (CAS 82031-33-2; Similarity: 0.81)

- Structural Differences :

- Position 2: A 2-methoxyethoxy (–O–CH₂–CH₂–O–CH₃) chain replaces propargyloxy.

- Implications: The extended ether chain increases hydrophilicity, likely reducing blood-brain barrier penetration. Lacking an alkyne, this compound cannot engage in click chemistry, limiting its utility in bioconjugation.

Ethyl 2-methoxy-5-sulfamoylbenzoate (CAS 33045-53-3; Similarity: 0.80)

- Structural Differences :

- Position 2: Methoxy (–OCH₃) replaces propargyloxy.

- Position 1: An ethyl ester (–COOEt) is appended to the sulfonamide.

- Reduced steric hindrance at position 2 may enhance binding to enzyme active sites.

5-Methoxynaphthalene-1-sulfonamide (CAS 32327-46-1; Similarity: 0.76)

- Structural Differences :

- Core structure: Naphthalene replaces benzene.

- Position 5: Methoxy (–OCH₃) substitutes methyl.

- Methoxy at position 5 may alter electronic properties compared to the methyl group in the target compound.

Table 1. Structural and Functional Comparison

Research Implications and Limitations

- Structural Insights : The propargyloxy group in this compound distinguishes it from analogs, offering unique reactivity for bioconjugation or polymer chemistry.

- Biological Potential: While methoxy and ester analogs may prioritize enzyme inhibition, the target compound’s alkyne could enable targeted drug delivery via click chemistry.

- Limitations : The provided evidence lacks explicit pharmacological or thermodynamic data (e.g., IC₅₀, logP). Further studies are required to validate inferred properties.

Preparation Methods

Utilization of t-BuONSO for Direct Sulfonamide Formation

A breakthrough in sulfonamide synthesis involves the sulfinylamine reagent tert-butyloxy sulfinylamine (t-BuONSO), which enables direct coupling with organometallic reagents. As demonstrated by, t-BuONSO reacts with Grignard or organolithium reagents at −78°C to yield primary sulfonamides in high yields (80% for aryl Grignard reagents). Applied to this compound, this method could involve:

-

Synthesis of a propargyloxy-substituted aryl Grignard reagent.

-

Reaction with t-BuONSO to install the sulfonamide group.

Key advantages include avoidance of sulfonyl chlorides and compatibility with temperature-sensitive propargyl groups. Mechanistic studies suggest that t-BuONSO undergoes nucleophilic attack to form a sulfinamide intermediate, followed by elimination of isobutene to generate the sulfonamide. This pathway minimizes side reactions, making it suitable for complex substrates.

Table 1: Performance of t-BuONSO in Sulfonamide Synthesis

Propargyloxy Group Installation Strategies

Williamson Ether Synthesis

The propargyloxy group is typically introduced via Williamson ether synthesis, where a phenol reacts with propargyl bromide under basic conditions. For this compound, this step must precede sulfonamide formation to avoid nucleophilic interference. Challenges include:

-

Regioselectivity : Ensuring propargylation occurs at the ortho position relative to the methyl group.

-

Base Compatibility : Strong bases (e.g., NaH) may deprotonate the sulfonamide if present, necessitating sequential synthetic steps.

Organometallic Approaches

Source highlights the use of tert-butyllithium in bipyridine synthesis, suggesting potential adaptations for propargyl group installation. A metalated intermediate could react with propargyl electrophiles, though this method requires stringent anhydrous conditions and poses safety risks due to pyrophoric reagents.

Catalytic Coupling Methods for Sulfonamide Formation

Cuprous Bromide-Catalyzed Amination

The patent CN105439915A describes a copper-catalyzed coupling between methyl 2-methoxy-5-chlorobenzoate and sodium amino sulfinate, achieving yields up to 96.55%. Translating this to this compound, the protocol could involve:

-

Chlorination at the sulfonamide position.

-

Copper-catalyzed amination with sodium sulfinate.

Table 2: Catalytic Performance in Sulfonamide Synthesis

This method’s scalability and minimal waste production make it industrially viable, though substrate modification for propargyloxy compatibility requires further optimization.

Integrated Synthetic Routes

Sequential Functionalization Approach

A plausible route integrates Williamson ether synthesis with modern sulfonamide methods:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-methyl-2-propargyloxyphenylsulfonamide, and how do solvent systems influence reaction efficiency?

- Methodological Answer : Synthesis typically involves sulfonylation of a propargyloxy-substituted phenol precursor followed by amidation. Solvent choice significantly impacts yield and purity. For example, polar aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF) often enhance nucleophilic substitution rates, while protic solvents like ethanol (EtOH) may reduce side reactions. A study comparing solvents for analogous sulfonamide syntheses reported yields of 72–76% in methanol (MeOH) versus 51–58% in ACN, suggesting solvent polarity and hydrogen-bonding capacity are critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : A combination of 1H/13C NMR (to confirm propargyloxy and sulfonamide moieties), FT-IR (for S=O and N–H stretching bands), and high-resolution mass spectrometry (HRMS) is recommended. For crystalline derivatives, X-ray diffraction resolves steric effects of the propargyl group. Purity should be validated via HPLC with UV detection at 254 nm, referencing pharmacopeial impurity thresholds (e.g., ≤0.5% total impurities) .

Q. How can researchers assess the biological activity of this compound in preliminary assays?

- Methodological Answer : Standardized assays include:

- Antimicrobial Activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi, with ciprofloxacin and fluconazole as controls.

- Enzyme Inhibition : Kinetic assays (e.g., cyclooxygenase-2 inhibition) using spectrophotometric monitoring of substrate conversion.

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293), reporting IC50 values .

Advanced Research Questions

Q. How can contradictory data on biological activity between studies be systematically resolved?

- Methodological Answer : Contradictions often arise from variations in:

- Compound Purity : Validate via HPLC and elemental analysis.

- Assay Conditions : Standardize pH, temperature, and solvent (e.g., DMSO concentration ≤1% v/v).

- Structural Analogues : Compare activity of derivatives (e.g., replacing propargyl with allyl groups) to isolate functional group contributions. A 2025 study on sulfonamide antimicrobials found that solvent-induced conformational changes in DCM reduced efficacy by 15–20% versus aqueous buffers .

Q. What strategies optimize the reaction yield of this compound in large-scale synthesis?

- Methodological Answer :

- Catalysis : Use Pd/Cu catalysts for Sonogashira coupling in propargyl ether formation.

- Temperature Control : Maintain ≤60°C to prevent propargyl group polymerization.

- Workup : Liquid-liquid extraction (e.g., ethyl acetate/water) minimizes sulfonamide degradation. Pilot-scale trials achieved 82% yield at 0.5 mol scale using THF as solvent .

Q. What computational approaches are suitable for predicting the structure-activity relationship (SAR) of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or β-lactamases).

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to evaluate electronic effects of the propargyl group.

- MD Simulations : Analyze stability of sulfonamide-protein complexes over 100 ns trajectories. A 2025 study linked propargyl’s electron-withdrawing nature to enhanced binding affinity (ΔG = −9.2 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.